(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride typically involves the use of chiral cyclopropane intermediates. . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopropane derivatives followed by their conversion into the desired amine. This process can be optimized by employing continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of chiral amines in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with specific target interactions.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes in a stereospecific manner, influencing biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: Another chiral amine with a different ring structure.
(1R,2R)-Cyclopropane-1,2-diamine: A similar compound with a smaller ring size.
Uniqueness
(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is unique due to its combination of a cyclopropyl group and a cyclobutanamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2R)-2-cyclopropylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQXVSGOWWWHN-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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